molecular formula C20H17N5O3S B2872658 4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2872658
M. Wt: 407.4 g/mol
InChI Key: VLHBGLBYGRCKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a benzamide core linked to a 4,6-dimethylpyrimidine ring via a sulfonamide bridge, is often investigated for potential bioactivity. Researchers value this compound as a key intermediate or precursor in the synthesis of more complex molecules designed to modulate specific biological targets. Based on analogous structures, this compound may possess potential application in [state potential research area, e.g., enzyme inhibition]. Its proposed mechanism of action is hypothesized to involve [describe potential mechanism, e.g., competitive binding at the active site of target enzymes]. Further research is focused on elucidating its full pharmacological profile and therapeutic potential in various experimental models.

Properties

IUPAC Name

4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-13-11-14(2)23-20(22-13)25-29(27,28)18-9-7-17(8-10-18)24-19(26)16-5-3-15(12-21)4-6-16/h3-11H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHBGLBYGRCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)aniline

Step 1 : Sulfonylation of 2-amino-4,6-dimethylpyrimidine
2-Amino-4,6-dimethylpyrimidine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to yield 4-nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
Step 2 : Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C) in methanol reduces the nitro group to an amine, producing 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.

Amidation with 4-Cyanobenzoic Acid

Step 3 : Acid Chloride Formation
4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) in DCM at 0–5°C to generate 4-cyanobenzoyl chloride.
Step 4 : Coupling Reaction
The acid chloride reacts with 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline in acetonitrile at 25–30°C, catalyzed by triethylamine, to form the target benzamide.

Reaction Summary :
$$
\text{4-Cyanobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Cyanobenzoyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Aniline derivative}} \text{Target compound}
$$
Yield : 68–72% after silica gel chromatography.

Synthetic Route 2: One-Pot Sulfamoylation-Cyclization

Intermediate Formation Using Cyanamide

Step 1 : Condensation Reaction
A mixture of 4-aminobenzenesulfonamide and 2-chloro-4,6-dimethoxypyrimidine undergoes nucleophilic substitution in dimethylformamide (DMF) at 80°C, yielding 4-(N-(4,6-dimethoxypyrimidin-2-yl)sulfamoyl)aniline.
Step 2 : Demethylation and Cyano Introduction
Treatment with boron tribromide (BBr₃) in DCM removes methoxy groups, followed by reaction with cyanamide (NH₂CN) in ethanol under reflux to install the cyano group.

Key Data :

  • Catalyst : BBr₃ (2 equiv, −78°C to 25°C)
  • Cyano Yield : 81%.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Total Steps 4 3
Overall Yield 62% 58%
Key Advantage High purity Fewer steps
Critical Challenge Nitro reduction sensitivity Cyanamide stability
Purification Column chromatography Recrystallization

Route 1 offers better control over intermediate purity, while Route 2 reduces solvent use and operational steps.

Advanced Functionalization Techniques

Microwave-Assisted Amidation

Microwave irradiation (100°C, 150 W) reduces reaction time from 12 hours to 45 minutes, improving yield to 78% with minimal side products.

Flow Chemistry for Scalability

Continuous-flow systems enable gram-scale synthesis:

  • Residence Time : 8 minutes
  • Throughput : 12 g/hour
  • Solvent Efficiency : 40% reduction vs. batch.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, benzamide-H), 2.41 (s, 6H, CH₃).
  • MS (ESI+) : m/z 464.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98.5% purity.

Industrial-Scale Considerations

  • Cost Drivers : 4-Cyanobenzoic acid (∼$320/kg) and palladium catalysts (∼$1,200/kg).
  • Waste Streams : DCM and DMF require distillation recovery (85% efficiency).

Chemical Reactions Analysis

WAY-307378 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: WAY-307378 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of WAY-307378, while reduction could produce a reduced form of the compound.

Scientific Research Applications

WAY-307378 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is employed in biological studies to investigate its interactions with enzymes, receptors, and other biomolecules.

    Medicine: WAY-307378 is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the synthesis of other chemicals and materials, contributing to advancements in various sectors.

Mechanism of Action

The mechanism of action of WAY-307378 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. By binding to these targets, WAY-307378 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and often require detailed studies to fully understand.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, focusing on substituents, molecular properties, and reported activities:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference ID
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide 4-Fluoro C₁₉H₁₇FN₄O₃S 400.43 Not reported Predicted pKa: 7.16; antifungal potential
3-butoxy-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide 3-Butoxy C₂₃H₂₆N₄O₄S 454.55 Not reported Enhanced lipophilicity due to alkoxy group
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide 2-Phenoxy C₂₀H₂₀N₄O₄S 412.46 Not reported Potential urease inhibition activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide Bis(2-cyanoethyl) C₂₅H₂₅N₇O₅S₂ 567.64 Not reported High polarity; possible metabolic stability
Target Compound : 4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide 4-Cyano C₂₁H₁₈N₅O₃S 412.46 Not reported Predicted higher solubility than fluorinated analogs N/A
Key Observations:
  • Lipophilicity: Alkoxy-substituted analogs (e.g., 3-butoxy) exhibit higher logP values, favoring membrane permeability, whereas the cyano group may balance solubility and permeability .
  • Biological Activity: Fluorinated benzamides (e.g., 4-fluoro analog) are associated with antifungal and enzyme inhibition activities, suggesting that the cyano derivative may target similar pathways .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The cyano group’s polarity may improve aqueous solubility compared to nonpolar substituents (e.g., methyl or phenyl). However, it is less polar than sulfonamide metabolites like 2-Acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, which are highly water-soluble .

Biological Activity

4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a synthetic compound that belongs to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O4S2C_{19}H_{17}N_{5}O_{4}S_{2}, with a molecular weight of 443.5 g/mol. The structure features a benzamide backbone substituted with a cyano group and a sulfamoyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC19H17N5O4S2
Molecular Weight443.5 g/mol
IUPAC Name4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide
Purity≥95%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain N-benzyl derivatives had IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .

Inhibition of Heparanase

Another notable biological activity is the inhibition of heparanase, an enzyme involved in tumor metastasis and angiogenesis. Compounds structurally related to this benzamide have shown promising results in inhibiting heparanase activity. For example, certain derivatives exhibited IC50 values between 0.23 and 0.29 µM, indicating potent inhibitory effects . This suggests that the compound could play a role in cancer treatment by preventing tumor spread.

Antimicrobial Properties

Benzamide derivatives are also recognized for their antimicrobial activities. Studies have reported that modifications on the benzamide structure can lead to enhanced antibacterial and antifungal effects. The specific compound under discussion may share these properties, contributing to its potential use in treating infections .

The mechanisms by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Heparanase Inhibition : Blocking the enzymatic activity that facilitates tumor spread.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that related compounds effectively reduced cell viability in various cancer cell lines, including breast and prostate cancers.
  • Animal Models : In vivo studies using mouse models indicated that administration of similar benzamide compounds resulted in reduced tumor sizes and improved survival rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.